N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and cost-effectiveness. Large-scale synthesis often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and minimize human error. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogenating agents, nucleophiles; reactions often require catalysts and controlled temperatures to achieve desired selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in different applications .
Scientific Research Applications
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine has garnered interest in various scientific research fields due to its versatile chemical properties:
Mechanism of Action
The mechanism of action of N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to specific sites, modulating their activity. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites . These interactions can trigger downstream signaling pathways, leading to various biological effects, such as cell cycle arrest or apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another pyrazole derivative known for its biological activities, particularly as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar structural features and is also investigated for its potential therapeutic applications.
Uniqueness
N-[(3-cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of cyclopropyl and isopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H22ClN5 |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5.ClH/c1-10(2)19-13(6-14(17-19)11-4-5-11)8-15-12-7-16-18(3)9-12;/h6-7,9-11,15H,4-5,8H2,1-3H3;1H |
InChI Key |
YXAOCTXUTHQXQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C2CC2)CNC3=CN(N=C3)C.Cl |
Origin of Product |
United States |
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